![molecular formula C7H15NO2 B2555125 [2-(AMINOMETHYL)-2-(HYDROXYMETHYL)CYCLOBUTYL]METHANOL, Mixture of diastereomers CAS No. 1824191-75-4](/img/structure/B2555125.png)

[2-(AMINOMETHYL)-2-(HYDROXYMETHYL)CYCLOBUTYL]METHANOL, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

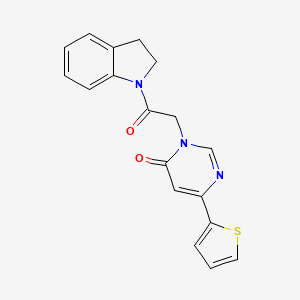

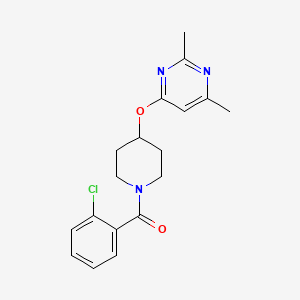

“[2-(AMINOMETHYL)-2-(HYDROXYMETHYL)CYCLOBUTYL]METHANOL, Mixture of diastereomers” is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 . It’s also known as "1,2-Cyclobutanedimethanol, 1-(aminomethyl)-" .

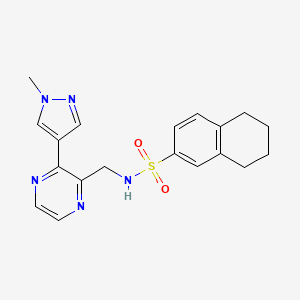

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with two methanol groups attached to one carbon atom and an aminomethyl group attached to the adjacent carbon atom .Applications De Recherche Scientifique

Sustainable Materials and Chemicals from Biomass

- Biomass Conversion to Valuable Chemicals : A review highlights the potential of plant biomass, including hexose carbohydrates and lignocellulose, as a source for producing versatile reagents like 5-Hydroxymethylfurfural (HMF) and its derivatives. These chemicals serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research emphasizes the role of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-bis(aminomethyl)furan, in the production of monomers, polymers, and other valuable chemicals, showcasing a shift towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Advanced Catalysts for Methanol Synthesis

- Catalysis and Methanol Synthesis : Another study reviews the catalysts, mechanism, and kinetics involved in liquid-phase methanol synthesis, underlining methanol's role as a clean-burning fuel with various applications, including as a peaking fuel in power stations. This work underscores the importance of catalyst development and the efficient conversion of CO-rich gas to methanol, highlighting methanol's significance in energy and fuel sectors (Cybulski, 1994).

Propriétés

IUPAC Name |

[2-(aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-4-7(5-10)2-1-6(7)3-9/h6,9-10H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABNDAPWUVPQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)

![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)